molecular formula C20H20FN3O2S B15118951 2-[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine

2-[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine

Cat. No.: B15118951
M. Wt: 385.5 g/mol
InChI Key: CVYVEADANQHZFB-UHFFFAOYSA-N
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Description

2-[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a piperidine ring with a naphthyridine moiety, making it a valuable subject for studies in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine typically involves multiple steps, starting with the preparation of 4-Fluoro-2-methylbenzenesulfonyl chloride. This intermediate is then reacted with piperidine to form the sulfonyl piperidine derivative. The final step involves coupling this derivative with 1,8-naphthyridine under specific conditions, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of high-purity reagents. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium azide (NaN₃) are frequently used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-methylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound.

    Piperidine derivatives: Compounds with similar piperidine structures but different substituents.

    Naphthyridine analogs: Compounds with variations in the naphthyridine moiety.

Uniqueness

What sets 2-[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C20H20FN3O2S

Molecular Weight

385.5 g/mol

IUPAC Name

2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]-1,8-naphthyridine

InChI

InChI=1S/C20H20FN3O2S/c1-14-13-17(21)5-7-19(14)27(25,26)24-11-8-15(9-12-24)18-6-4-16-3-2-10-22-20(16)23-18/h2-7,10,13,15H,8-9,11-12H2,1H3

InChI Key

CVYVEADANQHZFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3

Origin of Product

United States

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